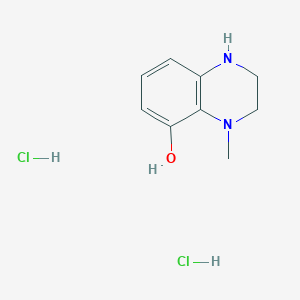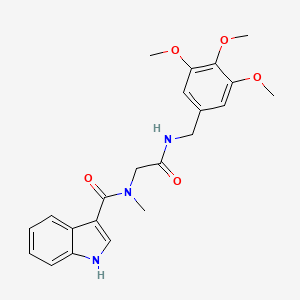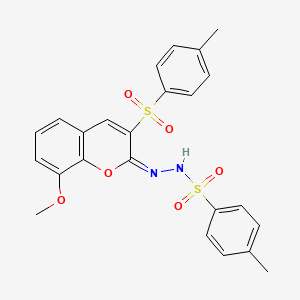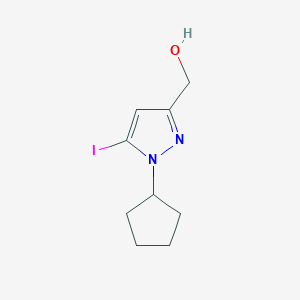![molecular formula C16H14ClNO3S B2852201 N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide CAS No. 400074-36-4](/img/structure/B2852201.png)
N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide, also known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPMA is a derivative of acrylamide and is synthesized by the reaction of 4-chlorobenzylamine with phenylsulfonyl chloride followed by the reaction with acryloyl chloride.
Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation
This compound has been utilized in the catalytic protodeboronation of pinacol boronic esters, which is a key step in formal anti-Markovnikov hydromethylation of alkenes . This process is significant in organic synthesis, allowing for the transformation of alkenes into more complex molecules through a radical approach. It has applications in the synthesis of natural products and pharmaceuticals, exemplified by its use in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Polymer Research
In polymer science, the thermal stability and degradation of polymers derived from this compound have been studied . This research is crucial for understanding the material properties and potential applications of new polymeric materials, especially in fields like materials engineering and nanotechnology.
Crystallography
The compound has been analyzed using crystallography to understand its structure and properties . Crystallographic studies are essential for the design of new materials and for the pharmaceutical industry, where the arrangement of atoms within a compound can influence its biological activity.
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been investigated for their potential pharmacological activities . This includes the exploration of anti-cancer properties, where certain derivatives have shown potent activity against cancer cell lines. Such research is fundamental to drug discovery and development.
Anticancer Activity
Specifically, novel derivatives of this compound have been synthesized and evaluated for their anticancer activity . These studies are part of ongoing efforts to find new therapeutic agents that can selectively target cancer cells without harming healthy cells.
Metabolic Stability
The metabolic stability of these derivatives has also been assessed . This is an important aspect of drug development, as it determines how long a drug remains active in the body and its potential side effects.
NMR Spectroscopy
Lastly, the compound’s derivatives have been used in NMR spectroscopy studies to elucidate their molecular structure . NMR spectroscopy is a powerful analytical tool widely used in chemistry to determine the purity and structure of a compound, which is vital for chemical research and quality control in manufacturing.
Eigenschaften
IUPAC Name |
2-(benzenesulfonylmethyl)-N-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c1-12(11-22(20,21)15-5-3-2-4-6-15)16(19)18-14-9-7-13(17)8-10-14/h2-10H,1,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVVAZIZAFFAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CS(=O)(=O)C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline](/img/structure/B2852121.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2852122.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2852123.png)
![6-(methylsulfanyl)-N-(4-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2852124.png)




![4-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2852134.png)

![Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2852137.png)
![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2852140.png)
![3-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2852141.png)